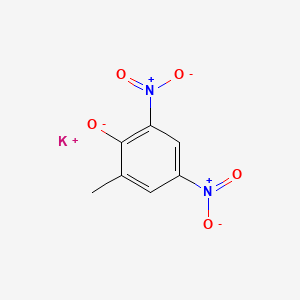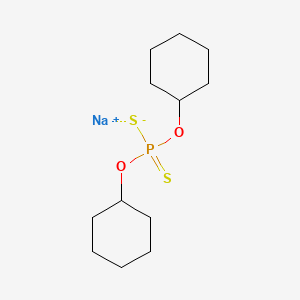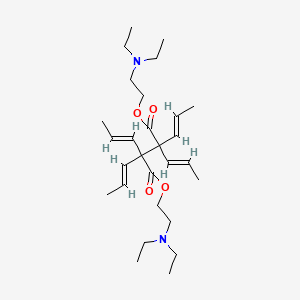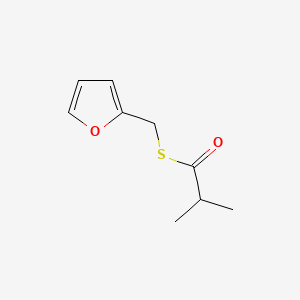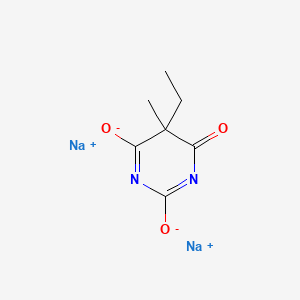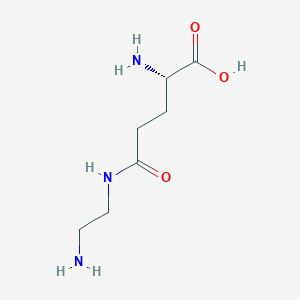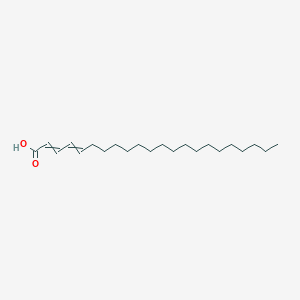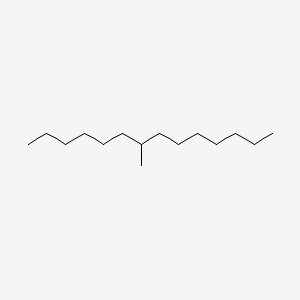
7-Methyltetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyltetradecane is a hydrocarbon compound with the molecular formula C15H32. It is a branched alkane, specifically a methyl-substituted tetradecane, where a methyl group is attached to the seventh carbon atom of the tetradecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetradecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a tetradecane precursor with a methylating agent under controlled conditions. This process typically requires the presence of a catalyst, such as an acid or base, to facilitate the methylation reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbon molecules. This process involves breaking down complex hydrocarbons into simpler ones, including this compound, using high temperatures and pressures in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyltetradecane undergoes various chemical reactions typical of alkanes, including:
Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.
Substitution: Halogenation typically requires the presence of a halogen (e.g., Cl2 or Br2) and a catalyst or UV light to initiate the reaction.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated derivatives of this compound, such as 7-chlorotetradecane or 7-bromotetradecane.
Applications De Recherche Scientifique
7-Methyltetradecane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the biosynthesis of natural products and its potential as a biomarker for certain biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as a component in lubricants, solvents, and other industrial products due to its chemical stability and low reactivity.
Mécanisme D'action
The mechanism of action of 7-Methyltetradecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it can dissolve non-polar substances and act as a solvent in various chemical processes. Its hydrophobic nature also makes it useful in applications where water repellency is desired.
Comparaison Avec Des Composés Similaires
Tetradecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
3-Methyltetradecane: Another methyl-substituted tetradecane, but with the methyl group attached to the third carbon atom.
Comparison:
Uniqueness: 7-Methyltetradecane is unique due to the specific position of the methyl group, which can influence its physical and chemical properties, such as boiling point and reactivity.
Physical Properties: The position of the methyl group can affect the compound’s melting and boiling points, with this compound having distinct values compared to its isomers.
Chemical Behavior: The reactivity of this compound in substitution and oxidation reactions may differ from its isomers due to the steric and electronic effects of the methyl group.
Propriétés
Numéro CAS |
6165-39-5 |
|---|---|
Formule moléculaire |
C15H32 |
Poids moléculaire |
212.41 g/mol |
Nom IUPAC |
7-methyltetradecane |
InChI |
InChI=1S/C15H32/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
Clé InChI |
QUMVEMCGRQYIQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


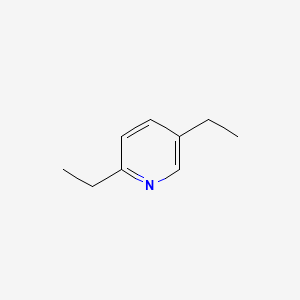

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
